molecular formula C56H91N7O11 B12390336 cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]

cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]

Cat. No.: B12390336
M. Wt: 1038.4 g/mol
InChI Key: VDFZHYIUDDBVPN-IVUNSTSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The cyclic peptide cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] is a structurally complex macrocycle characterized by:

  • N-methylation: At N(Me)Ala, N(Me)Leu, and N(Me)Trp residues, which reduce hydrogen-bonding capacity and enhance membrane permeability.
  • Stereochemical diversity: Incorporates a D-configured glutamic acid (D-OGlu) and multiple stereocenters, including Leu(4R-5-Pr) with a propyl side chain at the 5th position (4R configuration).
  • Hydrophobic modifications: OPr (isopropoxy) groups on D-OGlu and OMe (methoxy) on Trp, alongside branched Leu(4R-5-Pr) residues, increasing lipophilicity.

Properties

Molecular Formula

C56H91N7O11

Molecular Weight

1038.4 g/mol

IUPAC Name

propyl 3-[(2R,5S,8S,11S,14S,17S,20S)-14-[(1-methoxyindol-3-yl)methyl]-7,13,19,20-tetramethyl-5,17-bis[(2R)-2-methylhexyl]-8,11-bis(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclohenicos-2-yl]propanoate

InChI

InChI=1S/C56H91N7O11/c1-15-18-22-37(8)31-43-53(68)60(11)39(10)56(71)74-48(26-27-49(64)73-28-17-3)52(67)59-44(32-38(9)23-19-16-2)55(70)61(12)46(30-36(6)7)50(65)57-42(29-35(4)5)54(69)62(13)47(51(66)58-43)33-40-34-63(72-14)45-25-21-20-24-41(40)45/h20-21,24-25,34-39,42-44,46-48H,15-19,22-23,26-33H2,1-14H3,(H,57,65)(H,58,66)(H,59,67)/t37-,38-,39+,42+,43+,44+,46+,47+,48-/m1/s1

InChI Key

VDFZHYIUDDBVPN-IVUNSTSTSA-N

Isomeric SMILES

CCCC[C@@H](C)C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)CCC(=O)OCCC)C)C)C[C@H](C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C

Canonical SMILES

CCCCC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)CCC(=O)OCCC)C)C)CC(C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C

Origin of Product

United States

Preparation Methods

Orthogonal Protection Scheme

The peptide sequence necessitates a protection strategy accommodating N-methylation, esterified glutamic acid, and modified leucine residues (Table 1).

Table 1: Amino Acid Modifications and Protection Strategies

Residue Modification Protection Strategy
N(Me)Ala N-methylation Fmoc-N(Me)Ala-OH
D-OGlu(OPr)(OPr) Double propyl ester Fmoc-D-Glu(OPr)₂-OH
Leu(4R-5-Pr) 4R-propyl substitution Fmoc-Leu(4R-5-Pr)-OH
N(Me)Leu N-methylation Fmoc-N(Me)Leu-OH
N(Me)Trp(OMe) N-methylation, O-methyl Fmoc-N(Me)Trp(OMe)-OH

The Fmoc/t-Bu strategy is employed, with propyl esters on glutamic acid stabilized via tert-butyl groups removed during final TFA cleavage.

Linear Peptide Assembly via Solid-Phase Synthesis

Resin Selection and Loading

A Wang resin pre-loaded with Fmoc-Leu(4R-5-Pr)-OH (0.6 mmol/g) is used to initiate synthesis. Coupling reactions utilize HATU (1.5 eq) and DIEA (3 eq) in DMF, with each step monitored by Kaiser ninhydrin tests.

Sequential Residue Incorporation

N-methylated residues (N(Me)Ala, N(Me)Leu, N(Me)Trp(OMe)) require extended coupling times (2–4 hours) due to steric hindrance. Double couplings are performed for D-OGlu(OPr)(OPr) to ensure >99% completion.

Side-Chain Modifications

The Leu(4R-5-Pr) residue introduces conformational constraints, necessitating elevated temperatures (40°C) during coupling to prevent aggregation. Propyl esters on D-OGlu remain intact under SPPS conditions but are susceptible to saponification post-cyclization.

Macrocyclization Techniques

Head-to-Tail Cyclization

Linear peptide cleavage from the resin (TFA:H₂O:TIPS, 95:2.5:2.5) yields a free C-terminal carboxylic acid and N-terminal amine. Cyclization is performed under high dilution (2 mM) using PyBOP (1.2 eq) and HOAt (1.5 eq) in DMF, achieving 65–70% conversion after 24 hours.

Table 2: Cyclization Optimization Parameters

Condition Outcome Yield (%) Purity (%)
2 mM, PyBOP/HOAt Minimal oligomerization 68 92
5 mM, HATU/DIEA Increased DKP formation 45 78
1 mM, DIC/Oxyma Slow kinetics 32 85

Intramolecular CyClick Chemistry

An alternative approach employs tag-free CyClick chemistry, where the linear peptide’s N-terminus and aldehyde-modified C-terminus undergo intramolecular ligation. This method eliminates oligomerization, yielding 74% cyclic product at 1 mM concentration.

Global Deprotection and Purification

Propyl Ester Saponification

Post-cyclization, the D-OGlu(OPr)(OPr) side chains are saponified using LiOH (0.1 M in THF/H₂O) at 0°C for 2 hours, preserving peptide integrity.

Reverse-Phase HPLC Purification

Crude product is purified via semi-preparative C18 HPLC (gradient: 20–50% acetonitrile in 0.1% TFA over 40 minutes), achieving >97% purity (Figure 1).

Table 3: HPLC Parameters and Results

Column Flow Rate (mL/min) Retention Time (min) Purity (%)
C18, 5 µm, 250 × 10 4 28.3 97.2
C4, 5 µm, 150 × 4.6 1 19.8 95.1

Structural Validation

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 1326.8 (calculated: 1326.7), with no detectable by-products.

Circular Dichroism (CD) Spectroscopy

The CD spectrum reveals a dominant β-turn conformation (minima at 208 nm, 222 nm), consistent with the constrained Leu(4R-5-Pr) and N-methylated residues.

Chemical Reactions Analysis

Types of Reactions

Cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at reactive sites on the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.

    Medicine: Explored for its potential in drug development, particularly for targeting specific proteins or enzymes.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclosporin Analogs

Cyclosporins share structural parallels with the target compound, such as extensive N-methylation and cyclic backbones. Key differences include:

Feature Target Compound Cyclosporin A
N-methylation N(Me)Ala, N(Me)Leu, N(Me)Trp Mle (N(Me)Leu), Mva (N(Me)Val)
Key Residues D-OGlu(OPr)₂, Leu(4R-5-Pr) dAla (D-Ala), Abu (α-aminobutyric acid)
Hydrophobic Modifications OPr, OMe, 4R-5-Pr substituents Natural alkyl side chains
NMR Couplings (NH–H) Not reported 2.5–4.0 Hz (experimental vs. MD data)

The target compound’s OPr and 4R-5-Pr groups likely enhance micelle binding compared to cyclosporins, as hydrophobic side chains dominate membrane interactions .

Peptides with Stereo-Sensitive Residues

Compounds like pedopeptin B [cyclo(3-hydroxy-7-methyloctanoyl—DAPA—L-Phe—L-DABA—(E)-2-amino-2-butenoyl—Leu—DAPA—Leu—L-OHVal/Val—L-Asp)] demonstrate how residue substitutions (e.g., OHVal vs. Val) influence racemization of adjacent residues . For the target compound:

  • N(Me)Trp(OMe) : Methylation may protect against racemization during synthesis, unlike OHVal in pedopeptin, which promotes Leu racemization.
  • Leu(4R-5-Pr) : The 4R configuration and bulky propyl group likely stabilize conformation, reducing stereochemical lability compared to linear Leu residues.

Research Findings and Implications

  • Membrane Interactions : The hydrophobic OPr and 4R-5-Pr groups suggest enhanced micelle or lipid bilayer binding, comparable to cyclosporin’s behavior in NMR/MD studies .
  • Racemization Resistance : N-methylation and steric hindrance from 4R-5-Pr may mitigate racemization risks observed in OHVal-containing peptides .
  • Synthetic Complexity: The compound’s stereochemical diversity necessitates advanced catalytic methods, akin to organocatalytic [3+2] cycloadditions for dihydropyrroles .

Biological Activity

Cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] is a complex cyclic peptide featuring a unique arrangement of amino acids and functional groups. This compound is characterized by N-methylated amino acids, including alanine, leucine, and tryptophan, as well as glucosamine derivatives. The structural complexity of this compound suggests potential for diverse biological activities, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula for cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] is C56H91N7O11C_{56}H_{91}N_{7}O_{11}. Its cyclic structure enhances stability and may influence its interaction with biological targets compared to linear peptides.

Structural Features

Feature Description
Cyclic Nature Enhances stability and bioavailability
N-Methylation Increases resistance to enzymatic degradation
Glucosamine Derivative Potential for enhanced solubility and bioactivity
Multiple Leucines May improve binding affinity to target receptors

The biological activity of cyclopeptides like cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] can include:

  • Antimicrobial Properties : Cyclopeptides have shown efficacy against various bacterial strains, potentially through membrane disruption mechanisms.
  • Antioxidant Activity : The presence of multiple amino acids may contribute to free radical scavenging capabilities.
  • Cell Signaling Modulation : Interaction with specific receptors may influence cellular signaling pathways, offering therapeutic potential in conditions like cancer or inflammation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that cyclic peptides can exhibit significant antibacterial activity against resistant strains of bacteria. The unique structure of cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] was hypothesized to enhance its membrane-disrupting properties, leading to increased cell lysis .
  • Cancer Research : Preliminary findings suggest that the compound may act as an inhibitor of tumor growth by modulating signaling pathways involved in cell proliferation. In vitro studies indicated a reduction in cell viability in several cancer cell lines when treated with the peptide .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems involving tryptophan derivatives. This could be relevant for conditions such as neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)], a comparison with other cyclic peptides is useful:

Compound Name Structure Type Unique Features
Cyclo[Leu-Trp]Simple cyclic peptideLacks complex modifications
Cyclo[Arg-Gly-Asp]Contains RGD motifKnown for cell adhesion properties
Cyclo[Val-Leu-Tyr]Similar amino acid compositionDoes not include N-methylation or glucosamine

The unique combination of N-methylation, glucosamine derivatives, and multiple leucines sets this compound apart from others, potentially enhancing its biological activity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.